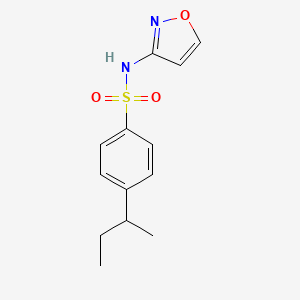
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the early 1990s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
The exact mechanism of action of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which can induce tumor cell death. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to increase the infiltration of immune cells into tumors, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to increase the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-gamma (IFN-gamma). 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to increase the infiltration of immune cells, such as macrophages and T cells, into tumors. In addition, 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to be effective in a variety of cancer cell lines, making it a potentially useful tool for investigating the anti-tumor immune response. However, one limitation of using 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is that it has not yet been approved for clinical use, which may limit its potential applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide. One area of interest is the development of combination therapies that incorporate 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide with other anti-cancer agents, such as chemotherapy and radiation therapy. Another area of interest is the investigation of the potential use of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide in immunotherapy, which is an emerging field that aims to harness the power of the immune system to fight cancer. Finally, further research is needed to better understand the mechanism of action of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide and to identify potential biomarkers that could be used to predict which patients are most likely to benefit from treatment with 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 2,2-dimethyl-1,3-benzodioxole in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines, including lung, breast, and colon cancer. 3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(2,2-dimethyl-1,3-benzodioxol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-16(2)21-13-6-4-10(8-14(13)22-16)19-15(20)9-3-5-11(17)12(18)7-9/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMHKDSSFQWJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-2-[3-(2-chlorophenyl)acryloyl]phenyl 2-furoate](/img/structure/B5486466.png)
![1-{3-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5486473.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5486485.png)
![3-(4-fluorophenyl)-4-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperazin-2-one](/img/structure/B5486493.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)
![(3R*,4R*)-1-[4-(ethylamino)-2-pyrimidinyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5486526.png)


![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)

![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)